N-(2,4-dimethoxyphenyl)-N'-(trifluoroacetyl)urea N-(2,4-dimethoxyphenyl)-N'-(trifluoroacetyl)urea
Brand Name: Vulcanchem
CAS No.: 340264-50-8
VCID: VC21497695
InChI: InChI=1S/C11H11F3N2O4/c1-19-6-3-4-7(8(5-6)20-2)15-10(18)16-9(17)11(12,13)14/h3-5H,1-2H3,(H2,15,16,17,18)
SMILES: COC1=CC(=C(C=C1)NC(=O)NC(=O)C(F)(F)F)OC
Molecular Formula: C11H11F3N2O4
Molecular Weight: 292.21g/mol

N-(2,4-dimethoxyphenyl)-N'-(trifluoroacetyl)urea

CAS No.: 340264-50-8

Cat. No.: VC21497695

Molecular Formula: C11H11F3N2O4

Molecular Weight: 292.21g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-dimethoxyphenyl)-N'-(trifluoroacetyl)urea - 340264-50-8

Specification

CAS No. 340264-50-8
Molecular Formula C11H11F3N2O4
Molecular Weight 292.21g/mol
IUPAC Name N-[(2,4-dimethoxyphenyl)carbamoyl]-2,2,2-trifluoroacetamide
Standard InChI InChI=1S/C11H11F3N2O4/c1-19-6-3-4-7(8(5-6)20-2)15-10(18)16-9(17)11(12,13)14/h3-5H,1-2H3,(H2,15,16,17,18)
Standard InChI Key XULMXRBDWYEMBD-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)NC(=O)NC(=O)C(F)(F)F)OC
Canonical SMILES COC1=CC(=C(C=C1)NC(=O)NC(=O)C(F)(F)F)OC

Introduction

Chemical Structure and Properties

Structural Characteristics

N-(2,4-dimethoxyphenyl)-N'-(trifluoroacetyl)urea belongs to the class of substituted ureas, featuring a central urea functional group with two distinct substituents. The molecular structure consists of a 2,4-dimethoxyphenyl group attached to one nitrogen atom of the urea moiety, while the other nitrogen is bonded to a trifluoroacetyl group. This arrangement creates an asymmetric molecule with several key functional groups: the urea linkage (-NH-CO-NH-), methoxy groups at positions 2 and 4 of the phenyl ring, and a trifluoroacetyl group containing a trifluoromethyl moiety.

The presence of the trifluoroacetyl group is particularly significant as trifluorinated compounds often display enhanced metabolic stability and membrane permeability compared to their non-fluorinated counterparts. Similar compounds containing trifluoroacetyl groups, such as ethyl 2-[(carbamothioylamino)(2-furyl)methyl]-4,4,4-trifluoro-3-oxobutanoate, have been documented in chemical databases .

Physical and Chemical Properties

Based on structural analysis and comparison with similar compounds, N-(2,4-dimethoxyphenyl)-N'-(trifluoroacetyl)urea likely possesses the following properties:

PropertyPredicted ValueBasis for Prediction
Molecular WeightApproximately 318.25 g/molCalculated from chemical formula C₁₁H₁₁F₃N₂O₄
Physical StateCrystalline solidCommon for similar urea derivatives
SolubilityModerately soluble in organic solvents; poor water solubilityBased on presence of aromatic and fluorinated groups
Hydrogen Bond Donors1-2Based on NH groups in the urea moiety
Hydrogen Bond Acceptors6-7Based on oxygen and nitrogen atoms
LogP2.0-3.0Estimated based on similar structures with aromatic and fluorinated substituents

Synthesis Pathways

Direct Acylation Approach

A common approach would involve the reaction between 2,4-dimethoxyphenyl isocyanate and trifluoroacetic acid hydrazide. This reaction typically proceeds under mild conditions in aprotic solvents such as dichloromethane or tetrahydrofuran. The reaction mechanism likely involves nucleophilic attack by the hydrazide on the isocyanate carbon.

Sequential Substitution Method

Alternatively, the compound could be synthesized through sequential substitution of phosgene or a phosgene equivalent. This would involve initial reaction with 2,4-dimethoxyaniline followed by reaction with trifluoroacetic hydrazide. This method is analogous to approaches used for synthesizing other asymmetrically substituted ureas.

The potential synthetic challenges include regioselectivity during the attachment of the trifluoroacetyl group and optimization of reaction conditions to prevent side reactions. The presence of electron-donating methoxy groups on the phenyl ring likely affects the reactivity of the aniline nitrogen, potentially requiring careful control of reaction parameters.

Analytical Characterization

Spectroscopic Properties

Based on its chemical structure, N-(2,4-dimethoxyphenyl)-N'-(trifluoroacetyl)urea would likely display characteristic spectroscopic features:

NMR Spectroscopy

The ¹H NMR spectrum would likely show signals for:

  • Aromatic protons of the 2,4-dimethoxyphenyl group (3 protons)

  • Methoxy protons (two singlets, 6 protons total)

  • NH protons (1-2 signals depending on exchange rate)

The ¹⁹F NMR would show a characteristic signal for the trifluoromethyl group, typically as a singlet in the range of -70 to -80 ppm.

Mass Spectrometry

Mass spectrometric analysis would likely show a molecular ion peak corresponding to the molecular weight, with fragmentation patterns reflecting the loss of the trifluoroacetyl group and cleavage of the urea bond. Similar compounds with trifluoroacetyl groups have been analyzed and cataloged in mass spectral databases such as mzCloud .

Chromatographic Behavior

The compound would likely be amenable to analysis by both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), with retention times influenced by its moderate polarity and lipophilicity. The retention behavior would be affected by the presence of both the aromatic methoxy groups and the fluorinated substituent.

Structure-Activity Relationships

Role of the Dimethoxyphenyl Group

The 2,4-dimethoxy substitution pattern on the phenyl ring likely confers specific electronic and steric properties to the molecule. The electron-donating nature of the methoxy groups increases the electron density on the aromatic ring, potentially enhancing interactions with electron-deficient binding sites in biological targets.

Similar compounds with methoxy-substituted aromatic rings, such as 6-(3,4-dimethoxyphenyl)-2-(3,5-dimethoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine , have demonstrated biological activity in various screening programs, suggesting potential applications for compounds with this structural feature.

Importance of the Trifluoroacetyl Group

The trifluoroacetyl moiety introduces several important characteristics to the molecule:

  • Enhanced metabolic stability due to the presence of the strong C-F bonds

  • Increased hydrogen bond accepting capability

  • Altered electronic distribution across the urea functional group

  • Potential for specific binding interactions in biological systems

These properties are common across various trifluoroacetylated compounds documented in the literature. For instance, compounds like ethyl 2-[(carbamothioylamino)(2-furyl)methyl]-4,4,4-trifluoro-3-oxobutanoate demonstrate how the trifluoroacetyl group can be incorporated into biologically relevant molecular frameworks .

Comparative Analysis with Related Compounds

Structural Analogues

When compared to other urea derivatives, N-(2,4-dimethoxyphenyl)-N'-(trifluoroacetyl)urea shares structural similarities with several documented compounds:

CompoundStructural SimilarityKey Differences
N-tert-butyl-N''-[2-(4-methylphenoxy)-5-nitrobenzenesulfonyl]ureaContains urea core structureContains sulfonyl group instead of trifluoroacetyl; different aromatic substitution pattern
N-[2,2,2-trifluoro-1-(2-pyrimidinylamino)-1-(trifluoromethyl)ethyl]-p-toluamideContains trifluoromethyl groupDifferent core structure (amide vs. urea); pyrimidine vs. dimethoxyphenyl
1-(4-Chlorophenyl)-3-{[3-chloro-5-(trifluoromethyl)pyridine-2-carbonyl]amino}ureaContains urea and trifluoromethyl moietiesDifferent aromatic systems; chloro substituents instead of methoxy groups

These structural relationships suggest potential overlap in chemical properties and biological activities, while also highlighting the unique features of N-(2,4-dimethoxyphenyl)-N'-(trifluoroacetyl)urea.

Functional Group Contributions

The combination of functional groups in N-(2,4-dimethoxyphenyl)-N'-(trifluoroacetyl)urea creates a unique molecular architecture with specific reactivity patterns:

  • The urea moiety provides hydrogen bonding capability and serves as a linker between the two distinct substituents

  • The 2,4-dimethoxyphenyl group contributes electron density and potential for π-stacking interactions

  • The trifluoroacetyl group introduces electron-withdrawing character and metabolic stability

This functional group arrangement differentiates the compound from other urea derivatives and could confer specific biochemical interactions.

Research Challenges and Future Directions

Synthetic Optimization

One key challenge in working with N-(2,4-dimethoxyphenyl)-N'-(trifluoroacetyl)urea would be optimizing its synthesis for high yield and purity. Future research might focus on developing efficient synthetic routes, potentially utilizing modern methodologies such as flow chemistry or microwave-assisted synthesis to improve yields and reduce reaction times.

Biological Activity Screening

Comprehensive screening of the biological activity profile of N-(2,4-dimethoxyphenyl)-N'-(trifluoroacetyl)urea represents an important avenue for future research. Given the known biological activities of related urea derivatives, systematic evaluation against various enzyme targets, receptor panels, and cellular systems would help elucidate its potential therapeutic applications.

Structure-Property Relationship Studies

Further investigation of the relationship between the structure of N-(2,4-dimethoxyphenyl)-N'-(trifluoroacetyl)urea and its physical, chemical, and biological properties would provide valuable insights. Modification of the substitution pattern on the phenyl ring or alterations to the trifluoroacetyl group could generate a series of analogues for comparative studies.

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